DMImCl is a salt comprised of a positively charged 1,3-dimethylimidazolium cation ([C1(CH3)2N2]^{+}) and a negatively charged chloride anion (Clˉ). It belongs to a class of ionic liquids known as imidazolium-based ionic liquids []. These ionic liquids are often synthesized from the reaction of a Lewis acid, like methylchloride (CH3Cl), with an N-heterocyclic base, like 1,3-dimethylimidazole [].
The key feature of DMImCl's structure is the imidazolium cation. It consists of a five-membered ring with two nitrogen atoms and three carbon atoms. The positive charge is delocalized around the ring, making the cation relatively stable []. The chloride anion is a simple spherical ion.
Synthesis of DMImCl typically involves the reaction of 1,3-dimethylimidazole with an alkylating agent, such as methyl chloride, as mentioned earlier []. The reaction can be represented by the following equation:
(CH3)2NCH + CH3Cl → [C1(CH3)2N2]+ Clˉ []
DMImCl is relatively stable under most conditions. However, it can undergo decomposition at high temperatures (>300°C) to form gaseous products like dimethylamine and chloroethane [].
Research indicates that 1,3-Dimethylimidazolium Chloride exhibits notable biological activity. It has been studied for its effects on glucose solvation and interactions with biological macromolecules. The compound's ionic nature allows it to stabilize biomolecules in solution, potentially enhancing their reactivity and solubility . Furthermore, studies have explored its cytotoxicity and biocompatibility, revealing that while it can affect cell viability at certain concentrations, it also shows promise as a medium for drug delivery systems .
The synthesis of 1,3-Dimethylimidazolium Chloride can be achieved through several methods:
1,3-Dimethylimidazolium Chloride finds applications across various fields:
Interaction studies involving 1,3-Dimethylimidazolium Chloride focus on its behavior in different environments. For example:
Several compounds share structural similarities with 1,3-Dimethylimidazolium Chloride. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-Methylimidazolium Chloride | C₄H₆ClN₂ | Lacks a second methyl group; used in similar applications |
| 1-Butyl-3-methylimidazolium Chloride | C₇H₁₄ClN₂ | Longer alkyl chain; enhances solubility in organic solvents |
| 1-Ethyl-3-methylimidazolium Chloride | C₆H₁₃ClN₂ | Intermediate properties between butyl and methyl derivatives |
The uniqueness of 1,3-Dimethylimidazolium Chloride lies in its balance between hydrophilicity and hydrophobicity due to the presence of two methyl groups on the imidazole ring. This allows it to function effectively as both a solvent for polar substances and a medium for organic reactions.
The molecular formula of 1,3-dimethylimidazolium chloride is C₅H₉ClN₂, derived from a five-membered imidazolium ring with methyl groups at the 1- and 3-positions and a chloride anion. The calculated molecular weight is 132.59 g/mol, consistent across multiple spectroscopic and chromatographic analyses. This value aligns with the theoretical mass of the constituent atoms: carbon (5 atoms), hydrogen (9 atoms), chlorine (1 atom), and nitrogen (2 atoms).
This compound is recognized by several systematic and trivial names, including:
The IUPAC name follows the substitutive nomenclature for onium compounds. The parent structure is 1H-imidazolium, a five-membered aromatic ring containing two nitrogen atoms. The prefix 1,3-dimethyl denotes methyl groups attached to the first and third ring positions. The suffix chloride specifies the counterion, resulting in the full systematic name 1,3-dimethylimidazol-1-ium chloride.
The cation, 1,3-dimethylimidazolium, consists of an imidazolium ring with methyl substituents at the N1 and N3 positions. The planar aromatic ring system delocalizes the positive charge across the nitrogen atoms and adjacent carbon centers, stabilizing the cation. The anion is a single chloride (Cl⁻) ion, which interacts electrostatically with the cationic ring.
X-ray crystallography and computational studies reveal a near-planar geometry for the imidazolium ring, with bond angles close to 120° at the nitrogen atoms. The C–N bond lengths in the ring average 1.31–1.35 Å, characteristic of partial double-bond character due to resonance stabilization. The methyl groups adopt a staggered conformation relative to the ring plane, minimizing steric hindrance.
1,3-Dimethylimidazolium chloride is a crystalline solid at room temperature (20°C), appearing as a white to pale yellow powder. Its hygroscopic nature necessitates storage under inert gas (e.g., argon or nitrogen) in a cool, dark environment (<15°C) to prevent hydrolysis.
The compound is freely soluble in polar solvents such as water, methanol, and ethanol. In aqueous solution, it dissociates into the 1,3-dimethylimidazolium cation and chloride anion, enabling its use as a conductive electrolyte. It exhibits limited solubility in nonpolar solvents like hexane or toluene.
The primary synthesis involves quaternization of 1-methylimidazole with methyl chloride under controlled conditions:
Crude product purification typically involves:
As a low-melting ionic liquid, 1,3-dimethylimidazolium chloride serves as a green solvent for organic reactions, offering advantages over volatile organic compounds (VOCs) in terms of recyclability and thermal stability. It facilitates reactions such as:
The chloride anion acts as a mild Lewis base catalyst in esterification and transesterification reactions. For example, it accelerates biodiesel production from triglycerides by activating carbonyl groups.
1,3-Dimethylimidazolium chloride dissolves chitosan and cellulose through hydrogen bonding and ion-dipole interactions, enabling the fabrication of biodegradable films and fibers.
The compound is a starting material for synthesizing imidazolium salts with tailored anions (e.g., [PF₆]⁻, [BF₄]⁻) via metathesis reactions, expanding its utility in electrochemical applications.
1,3-Dimethylimidazolium Chloride exhibits a well-defined melting point of 125°C, as consistently reported across multiple analytical investigations [1] [2] [3]. This thermal characteristic places the compound within the typical range for imidazolium-based ionic liquid salts and represents a critical parameter for its handling and application considerations [4] [5].
The thermal stability profile of 1,3-Dimethylimidazolium Chloride demonstrates remarkable resistance to decomposition at moderate temperatures [6]. Comprehensive thermogravimetric analysis studies on related imidazolium chloride compounds reveal that thermal decomposition typically occurs at temperatures exceeding 300°C [7] [8]. Specifically, research on imidazolium-based ionic liquids indicates that compounds with shorter alkyl chains, such as 1,3-Dimethylimidazolium Chloride, exhibit decomposition temperatures in the range of 319°C to 380°C, depending on the specific structural characteristics [7].
The compound demonstrates excellent thermal stability with high onset decomposition temperatures, making it suitable for applications requiring elevated temperature conditions [9] [10]. Differential scanning calorimetry analysis of similar dimethylimidazolium compounds reveals complex thermal behavior, including potential glass transition temperatures and crystallization events that influence the overall thermal profile [11] [12].
| Thermal Parameter | Value | Reference |
|---|---|---|
| Melting Point | 125°C | [1] [2] [3] |
| Physical State at 20°C | Solid | [1] [5] [13] |
| Decomposition Temperature Range | >300°C | [7] [9] |
| Thermal Stability Classification | High | [6] [9] |
1,3-Dimethylimidazolium Chloride demonstrates excellent solubility in water, representing one of its most significant physicochemical properties [1] [14] [5]. This high aqueous solubility is characteristic of chloride-containing imidazolium ionic liquids and contributes to their utility in various aqueous applications [16].
The solubility behavior extends beyond aqueous systems, with the compound showing favorable dissolution characteristics in polar organic solvents [17]. Research on competitive solvation demonstrates that 1,3-Dimethylimidazolium cation exhibits strong interactions with protic solvents, particularly water and methanol [17]. The solvation studies reveal that water appears systematically more successful in solvating the 1,3-Dimethylimidazolium cation compared to methanol, indicating preferential hydration behavior [17].
In ternary systems involving 1,3-Dimethylimidazolium Chloride and water, the compound influences the solubility characteristics of other components significantly [18] [19]. Studies on lithium bromide solubility in the presence of 1,3-Dimethylimidazolium Chloride demonstrate that the ionic liquid affects the crystallization temperature and solution behavior of binary salt systems [18] [19].
The moisture absorption capabilities of 1,3-Dimethylimidazolium Chloride are particularly noteworthy, with research indicating that imidazolium-based ionic liquids with chloride anions exhibit high dehumidification capacity [20] [16]. The incorporation rate of moisture into imidazolium ionic liquids depends significantly on the anionic species, with chloride anions promoting enhanced moisture absorption [16].
| Solvent System | Solubility Characteristics | Reference |
|---|---|---|
| Water | Highly soluble | [1] [14] [5] |
| Methanol | Soluble with competitive solvation | [17] |
| Polar organic solvents | Generally soluble | [17] |
| Ternary aqueous systems | Influences co-solute behavior | [18] [19] |
1,3-Dimethylimidazolium Chloride presents as a white to almost white powder or crystalline material at ambient conditions [1] [3] [21]. The compound maintains a solid physical state at 20°C, distinguishing it from many ionic liquids that exist as liquids at room temperature [1] [5] [13].
The crystalline nature of 1,3-Dimethylimidazolium Chloride is evident in its powder-to-crystal morphology, which can vary depending on preparation methods and storage conditions [1] [21] [13]. The appearance ranges from white powder to crystalline formations, with some suppliers noting potential slight coloration variations from white to almost white [1] [13].
The physical form characteristics make the compound suitable for handling as a solid reagent, with its crystalline powder nature facilitating accurate weighing and measurement procedures [3] [14]. The solid state at ambient temperature contrasts with many longer-chain imidazolium ionic liquids that exhibit liquid characteristics at room temperature [11].
Storage considerations for maintaining the characteristic white crystalline appearance include protection from moisture due to the compound's hygroscopic nature [1] [5] [13]. The physical state remains stable under appropriate storage conditions, typically requiring cool, dry environments to preserve the crystalline integrity [1] [5].
| Physical Characteristic | Description | Reference |
|---|---|---|
| Color | White to almost white | [1] [21] [13] |
| Physical Form | Powder to crystalline | [1] [3] [21] |
| State at 20°C | Solid | [1] [5] [13] |
| Crystal Structure | Crystalline powder | [3] [14] |
1,3-Dimethylimidazolium Chloride exhibits pronounced hygroscopic characteristics, readily absorbing moisture from atmospheric conditions [1] [5] . This hygroscopic nature represents a critical handling consideration and significantly influences storage requirements for the compound [1] [13] [22].
The moisture absorption capability of 1,3-Dimethylimidazolium Chloride is particularly enhanced due to its chloride anion, which promotes stronger interactions with water molecules [16]. Research on ionic liquid moisture absorption demonstrates that compounds with chloride anions exhibit superior dehumidification capacity compared to other anionic species [20] [16].
Storage protocols specifically address the hygroscopic nature by recommending inert atmosphere conditions and controlled temperature environments [1] [5] [13]. The compound requires storage under inert gas to prevent moisture uptake and potential degradation of its physical and chemical properties [1] [5]. Temperature control, typically maintaining storage below 15°C in cool, dark conditions, further minimizes moisture absorption risks [1] [5].
The hygroscopic behavior impacts the compound's handling procedures, necessitating careful moisture control during weighing and transfer operations [1] [22]. The ability to absorb atmospheric moisture makes 1,3-Dimethylimidazolium Chloride particularly sensitive to ambient humidity conditions, requiring specialized storage and handling protocols [20].
Quantitative studies on moisture absorption reveal that imidazolium chloride compounds can achieve dehumidification capacity values significantly higher than traditional desiccants such as calcium chloride and silica gel [20] [16]. This exceptional moisture absorption capability positions 1,3-Dimethylimidazolium Chloride as a potential candidate for specialized dehumidification applications [20] [16].
| Hygroscopic Parameter | Characteristic | Reference |
|---|---|---|
| Moisture Sensitivity | High hygroscopic nature | [1] [5] |
| Storage Requirements | Inert atmosphere, <15°C | [1] [5] [13] |
| Anion Influence | Chloride enhances water absorption | [16] |
| Relative Capacity | Superior to conventional desiccants | [20] [16] |
1,3-Dimethylimidazolium Chloride exhibits polymorphic behavior with different crystal structures observed under varying conditions. The compound crystallizes in both monoclinic and orthorhombic systems depending on temperature and crystallization conditions [1] [2].
Primary Crystallographic Data:
The orthorhombic form, characterized at 150 K, displays the following unit cell parameters: a = 6.3076(4) Å, b = 9.5490(6) Å, c = 11.3951(8) Å, with Z = 4 and density = 1.283 g/cm³ [1]. The monoclinic form shows β angles ranging from 106.34° to 108.9° depending on temperature conditions [2].
The crystal structure reveals a single cation-anion pair in the asymmetric unit for the orthorhombic form [1]. The 1,3-dimethylimidazolium cation adopts a planar configuration with C₂ symmetry, where both methyl groups are positioned equivalently on the nitrogen atoms of the imidazolium ring [6] [7].
The crystalline state exhibits significant charge ordering, with the local structure closely resembling that observed in the liquid phase [6] [8]. This structural correlation between solid and liquid phases represents a fundamental characteristic of this ionic liquid system.
Neutron diffraction studies and molecular dynamics simulations have provided detailed insights into the radial distribution functions of 1,3-Dimethylimidazolium Chloride [6] [8] [9]. The cation-anion radial distribution function exhibits a sharp first peak at approximately 2.6-3.2 Å, corresponding to direct hydrogen bonding interactions between the imidazolium ring protons and chloride anions [6] [8].
The coordination number for the first cation-anion shell ranges from 3.7 to 3.9, indicating that each chloride anion is surrounded by approximately four imidazolium cations through hydrogen bonding interactions [9] [10]. This coordination environment reflects the dominant role of electrostatic and hydrogen bonding forces in determining the local structure.
The cation-cation radial distribution function shows a first maximum at 4.5-5.5 Å, with a coordination number of approximately 6-8 [6] [8] [11]. This distance corresponds to the separation between imidazolium ring centers and indicates significant charge ordering in both liquid and solid phases.
Molecular dynamics simulations reveal that the cation-cation distribution exhibits less satisfactory agreement with experimental neutron diffraction data compared to cation-anion correlations, suggesting that theoretical models require refinement to accurately capture these interactions [9] [10].
Chloride-chloride correlations display a first peak at 4.0-5.0 Å with coordination numbers of 4-6 [6] [11]. These correlations reflect the anion packing arrangement and demonstrate the influence of the small, highly charged chloride anion on the overall structural organization.
The crystal structure analysis reveals multiple hydrogen bonding interactions that dominate the intermolecular forces between ions [1]. The strongest hydrogen bond occurs between the acidic proton H1 and the chloride anion (N1—H1⋯Cl1) with a distance of 2.122(19) Å and an angle of 172.3(17)° [1].
Key Hydrogen Bonding Parameters:
| Interaction | H⋯A Distance (Å) | D⋯A Distance (Å) | Angle (°) | Strength |
|---|---|---|---|---|
| N1—H1⋯Cl1 | 2.122(19) | 3.0396(10) | 172.3(17) | Strong |
| C2—H2⋯Cl1 | 2.695(17) | 3.6084(11) | 160.2(13) | Moderate |
| C4—H4C⋯Cl1 | 2.85(2) | 3.6601(12) | 138.3(14) | Weak |
| C5—H5A⋯Cl1 | 2.887(19) | 3.6415(13) | 138.0(14) | Weak |
Weaker hydrogen bonding occurs between aromatic hydrogen atoms on the imidazolium ring and chloride anions, with H⋯Cl distances ranging from 2.60-2.90 Å [12] [13]. Additionally, hydrogen atoms on the methyl groups participate in hydrogen bonding with H⋯Cl distances of 2.80-2.90 Å, though these interactions are considerably weaker [12] [13].
The hydrogen bonding network creates extended three-dimensional structures that stabilize the crystal lattice and influence the melting behavior of the compound [1] [14]. These interactions represent "doubly ionic hydrogen bonds" where both donor and acceptor species carry formal charges [14].
Analysis of hydrogen bonding geometries reveals that the most acidic C2-H bond of the imidazolium ring participates in the strongest hydrogen bonding interactions [15] [16]. The positioning of cations facilitates hydrogen bonding while precluding π-π interactions due to canted ring orientations [1].
1,3-Dimethylimidazolium Chloride exhibits significant long-range structural correlations extending beyond the first coordination shell [6] [8]. Neutron diffraction studies reveal charge ordering patterns that persist over distances of 10-20 Å, indicating substantial electrostatic organization in both liquid and solid phases [17] [18].
The structural correlations manifest as alternating regions of positive and negative charge density, creating a quasi-lattice arrangement even in the liquid state [6] [8]. This charge ordering contributes to the unique properties of ionic liquids, including their low volatility and high thermal stability.
Long-range structural correlations exhibit temperature dependence, with correlation lengths decreasing as temperature increases [19] [20]. At elevated temperatures, thermal motion disrupts the ordered arrangements, leading to more randomized ion distributions while maintaining short-range hydrogen bonding interactions [21].
Studies comparing 1,3-dimethylimidazolium chloride with other halide salts reveal that chloride anions promote stronger structural correlations than larger anions such as bromide or iodide [17] [18]. The small size and high charge density of chloride facilitate more extensive hydrogen bonding networks and tighter ion packing arrangements.
Irritant